molecular formula C15H11N3S3 B295258 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B295258
M. Wt: 329.5 g/mol
InChI Key: HODKZQBJUQGWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been reported to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its wide range of biological activities, which make it a promising candidate for further study in the field of medicinal chemistry. Additionally, the compound is relatively easy to synthesize using a simple and efficient method. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which may lead to the development of new therapeutic targets for cancer and inflammatory diseases. Additionally, the compound's potential anti-viral activity against other viruses could be further explored. Finally, the compound's potential use as a diagnostic tool for cancer and other diseases could also be investigated.

Synthesis Methods

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then reacted with 2-bromoacetophenone to yield this compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been reported to possess anti-viral activity against the hepatitis C virus.

Properties

Molecular Formula

C15H11N3S3

Molecular Weight

329.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H11N3S3/c1-2-9-7-10-13(19-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)20-15/h3-8H,2H2,1H3

InChI Key

HODKZQBJUQGWPQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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